molecular formula C20H20N4O2 B15039072 3-(4-ethylphenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(4-ethylphenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15039072
M. Wt: 348.4 g/mol
InChI Key: HYGJOEQRTKZGRU-FYJGNVAPSA-N
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Description

3-(4-ethylphenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethylphenyl group and a methoxyphenylmethylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of the hydrazide precursor, which is then reacted with the appropriate aldehyde to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(4-ethylphenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis[(E)-(4-ethylphenyl)methylidene]-1-methyl-4-piperidinol
  • (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one

Uniqueness

Compared to similar compounds, 3-(4-ethylphenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its methoxyphenylmethylidene group, in particular, contributes to its potential as a versatile intermediate in organic synthesis and its promising biological activities .

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

3-(4-ethylphenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H20N4O2/c1-3-14-7-9-16(10-8-14)18-12-19(23-22-18)20(25)24-21-13-15-5-4-6-17(11-15)26-2/h4-13H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+

InChI Key

HYGJOEQRTKZGRU-FYJGNVAPSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)OC

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)OC

Origin of Product

United States

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